molecular formula C33H26NOP B12640034 3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one CAS No. 919083-44-6

3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one

Cat. No.: B12640034
CAS No.: 919083-44-6
M. Wt: 483.5 g/mol
InChI Key: BJRSIPAGUPYOBT-UHFFFAOYSA-N
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Description

3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one is an organic compound that features a phosphine group attached to an aniline moiety, which is further connected to a diphenylprop-2-en-1-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one typically involves the reaction of diphenylphosphine with an appropriate aniline derivative under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-phosphorus bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to form alcohols.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphine group can donate electron density to the metal center, facilitating various catalytic transformations. Additionally, the aniline moiety can interact with biological targets through hydrogen bonding and π-π interactions, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one is unique due to the presence of both a phosphine group and an aniline moiety, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a ligand in coordination chemistry and its potential biological activity make it a versatile compound in both research and industrial settings.

Properties

CAS No.

919083-44-6

Molecular Formula

C33H26NOP

Molecular Weight

483.5 g/mol

IUPAC Name

3-(2-diphenylphosphanylanilino)-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C33H26NOP/c35-32(27-17-7-2-8-18-27)25-31(26-15-5-1-6-16-26)34-30-23-13-14-24-33(30)36(28-19-9-3-10-20-28)29-21-11-4-12-22-29/h1-25,34H

InChI Key

BJRSIPAGUPYOBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)NC3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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